3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one
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Overview
Description
“3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one” is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring can be formed through cyclization reactions.
Attachment of the propyl chain: The propyl chain can be introduced via alkylation reactions.
Formation of the quinazolinone core: This step involves the cyclization of appropriate intermediates to form the quinazolinone structure.
Introduction of the mercapto group: The mercapto group can be introduced through thiolation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Other compounds with the quinazolinone core structure.
Pyrazole derivatives: Compounds containing the pyrazole ring.
Mercapto compounds: Compounds with a mercapto (thiol) group.
Uniqueness
“3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one” is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-10-12(16)9-19(18-10)7-4-8-20-14(21)11-5-2-3-6-13(11)17-15(20)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYJOLUGPPMBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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